molecular formula C27H36O4 B8306910 Tert-butyl 5-[3-(benzyloxy)phenyl]-3-cyclopentyl-3-hydroxypentanoate

Tert-butyl 5-[3-(benzyloxy)phenyl]-3-cyclopentyl-3-hydroxypentanoate

Cat. No.: B8306910
M. Wt: 424.6 g/mol
InChI Key: KKHCZMKCCRUFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-[3-(benzyloxy)phenyl]-3-cyclopentyl-3-hydroxypentanoate is a useful research compound. Its molecular formula is C27H36O4 and its molecular weight is 424.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H36O4

Molecular Weight

424.6 g/mol

IUPAC Name

tert-butyl 3-cyclopentyl-3-hydroxy-5-(3-phenylmethoxyphenyl)pentanoate

InChI

InChI=1S/C27H36O4/c1-26(2,3)31-25(28)19-27(29,23-13-7-8-14-23)17-16-21-12-9-15-24(18-21)30-20-22-10-5-4-6-11-22/h4-6,9-12,15,18,23,29H,7-8,13-14,16-17,19-20H2,1-3H3

InChI Key

KKHCZMKCCRUFLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC1=CC(=CC=C1)OCC2=CC=CC=C2)(C3CCCC3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropyl amine (9.56 mL, 68.2 mmol) was dissolved in freshly distilled THF (30 mL) and cooled to -15° C. with a dry ice/acetone bath. 1.6M n-BuLi (42.7 mL, 68.2 mmol) in hexanes was then added dropwise over 20 minutes. The solution was then cooled to -40° C. and allowed to stir for 20 minutes. tert-Butyl acetate (9.2 mL, 68.2 mmol) was then dissolved in freshly distilled THF (20 mL) and added dropwise over 30 minutes to the -40° C. solution. This was allowed to stir for an additional 30 minutes at -40° C. after addition was complete. 3-(3-Benzyloxy-phenyl)-1-cyclopentyl-propan-1-one (10.51 g, 34.1 mmol) from Example YYYY was dissolved in freshly distilled THF (35 mL) and added rapidly to the -40° C. solution, such that the temperature did not exceed -40° C. Monitored reaction with TLC and shown to be complete in 5 minutes. Added glacial acetic acid dropwise (20 mL) to neutralize solution and allowed to warm to room temperature. The majority of THF was removed under reduced pressure and took up remaining organics in EtOAc. The organics were washed with brine, saturated sodium bicarbonate, and again with brine. The organics were dried over MgSO4 and the solvent removed under reduced pressure. The residue was flash chromatographed (15% EtOAc/85% hexane, silica gel) to yield the title compound as a viscous oil. 1H NMR (CDCl3) δ 1.47 (s, 9 H), 1.47-1.69 (br m, 8 H), 1.83 (m, 2 H), 2.08 (m, 1 H), 2.46 (d of ABX q, 1 H), 2.49 (d of ABX q, 1 H), 2.63 (m, 2 H), 3.78 (br s, 1 H), 5.05 (s, 2 H), 6.82 (br m, 3 H), 7.26 (t, 1 H), 7.32-7.46 (br m, 5 H).
Quantity
9.56 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
42.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
3-(3-Benzyloxy-phenyl)-1-cyclopentyl-propan-1-one
Quantity
10.51 g
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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